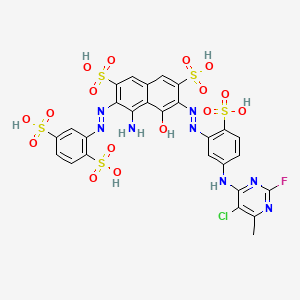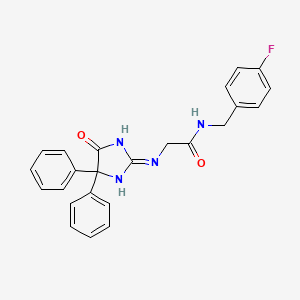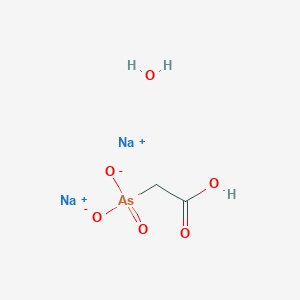
4-((R)-3-Aminopiperidin-1-yl)-2-((6-((R)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic compound that features a combination of piperidine, benzonitrile, and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, which are then coupled with a benzonitrile derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions could introduce a wide range of substituents, depending on the nucleophile or electrophile employed.
Applications De Recherche Scientifique
4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways or targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile include other piperidine, benzonitrile, and pyrimidine derivatives. Examples include:
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Benzonitrile derivatives: Compounds with the benzonitrile moiety but different functional groups attached.
Pyrimidine derivatives: Compounds with the pyrimidine ring but varying substituents.
Uniqueness
The uniqueness of 4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile lies in its specific combination of these three moieties, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H31N7O2 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
4-[(3R)-3-aminopiperidin-1-yl]-2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C23H31N7O2/c1-27-22(31)11-21(29-9-3-5-19(26)15-29)30(23(27)32)13-17-10-20(7-6-16(17)12-24)28-8-2-4-18(25)14-28/h6-7,10-11,18-19H,2-5,8-9,13-15,25-26H2,1H3/t18-,19-/m1/s1 |
Clé InChI |
WORXPYUKOKSDID-RTBURBONSA-N |
SMILES isomérique |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)N3CCC[C@H](C3)N)C#N)N4CCC[C@H](C4)N |
SMILES canonique |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)N3CCCC(C3)N)C#N)N4CCCC(C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)



